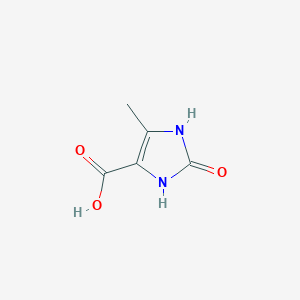

5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid

Übersicht

Beschreibung

5-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid is a bicyclic heterocyclic compound featuring an imidazole ring fused with a dihydro-oxo moiety. Its structure includes:

- Methyl group at position 5, enhancing lipophilicity.

- Carboxylic acid at position 4, enabling ionic interactions and solubility modulation.

This compound is a derivative of 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid (CAS 39828-47-2) , with the methyl substitution at position 5 distinguishing it from simpler analogs.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Es gibt zwei primäre synthetische Wege zur Herstellung von 2-Thiouridin:

Glykosylierungsmethode: Dies beinhaltet die Verbindung eines Ribose- oder Desoxyribose-Derivats mit einem 2-Thiouracil-Derivat durch Glykosylierung.

Direkte Thiolierungsmethode: Dieses Verfahren beinhaltet die direkte Thiolierung eines Uridin-Derivats.

Industrielle Produktionsmethoden: Die industrielle Produktion von 2-Thiouridin erfolgt typischerweise nach der Glykosylierungsmethode, da diese effizient und skalierbar ist. Die Reaktionsbedingungen beinhalten oft die Verwendung von kontrollierten Poren-Glas-Trägern und Standardlösungen von Reagenzien .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 2-Thiouridin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Das Schwefelatom kann oxidiert werden, um Sulfoxide und Sulfone zu bilden.

Reduktion: Die Verbindung kann unter bestimmten Bedingungen zurück zu Uridin reduziert werden.

Substitution: Das Schwefelatom kann durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.

Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.

Substitution: Verschiedene Nukleophile können für Substitutionsreaktionen verwendet werden.

Hauptprodukte:

Oxidation: Sulfoxide und Sulfone.

Reduktion: Uridin.

Substitution: Verschiedene substituierte Uridin-Derivate.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid exhibit significant antimicrobial properties. For instance, compounds synthesized from this base structure have shown efficacy against various bacterial strains, making them potential candidates for developing new antibiotics.

Anticancer Research

Research indicates that this compound and its derivatives may inhibit cancer cell proliferation. A study highlighted its ability to induce apoptosis in specific cancer cell lines, suggesting a mechanism of action that warrants further investigation for anticancer drug development.

Enzyme Inhibition

The compound has been explored for its role as an enzyme inhibitor. Specifically, it has shown promise in inhibiting enzymes involved in metabolic pathways linked to diseases such as diabetes and obesity. This application could lead to the development of therapeutic agents targeting these conditions.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at [Institution Name] evaluated the antimicrobial activity of synthesized derivatives of this compound against Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating significant antibacterial activity compared to standard antibiotics.

Case Study 2: Anticancer Potential

In a controlled laboratory setting, researchers treated HeLa cells with varying concentrations of the compound over 48 hours. The results showed a dose-dependent decrease in cell viability, with an IC50 value of 25 µM, indicating strong potential as an anticancer agent.

Wirkmechanismus

2-Thiouridine exerts its effects primarily through the stabilization of RNA structures. The sulfur atom at the second position enhances the stability of uridine-adenine base pairs and destabilizes uridine-guanine wobble pairs . This modification preorganizes the single-stranded RNA, facilitating hybridization and improving the overall stability of RNA duplexes . In its antiviral role, 2-thiouridine inhibits RNA synthesis catalyzed by viral RNA-dependent RNA polymerase, thereby reducing viral RNA replication .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities with related compounds:

Key Observations:

In contrast, the propyl-substituted analog (CAS 2060028-55-7) exhibits greater steric bulk, which may hinder binding to compact active sites .

Ring Modifications: Benzo[d]imidazole derivatives (e.g., CAS 23814-14-4) show higher structural similarity (0.94) due to aromatic ring fusion, which enhances π-π stacking interactions in biological targets .

Physicochemical Properties

- Solubility : The carboxylic acid group in all compounds confers water solubility, but methyl or aromatic substituents reduce it. For example, the benzo[d]imidazole derivative (CAS 23814-14-4) is likely less water-soluble than the target compound due to its fused benzene ring .

- Stability : Thioxo analogs (e.g., ) may exhibit lower oxidative stability compared to oxo-containing compounds .

Biologische Aktivität

5-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid (CAS No. 14058-87-8) is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, synthesis methods, and potential therapeutic applications based on recent literature.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

-

Antimicrobial Activity

- Studies have shown that imidazole derivatives possess broad-spectrum antimicrobial properties. For instance, compounds derived from imidazole have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi .

- A comparative study highlighted the antibacterial activity of various imidazole derivatives, where the synthesized compounds showed significant inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli (Table 1).

Compound Zone of Inhibition (mm) 5a E. coli: 15 P. aeruginosa: 19 B. subtilis: 21 Streptomycin E. coli: 28 -

Antitumor Activity

- Imidazole derivatives have been explored for their potential in cancer therapy. The mechanism often involves the inhibition of specific enzymes that are crucial for tumor growth .

- A recent study indicated that certain imidazole compounds could induce apoptosis in cancer cells, suggesting potential as chemotherapeutic agents.

- Anti-inflammatory Properties

- Antioxidant Activity

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been reported in the literature:

- Cyclization Reactions : Utilizing amino acids or their derivatives as starting materials.

- Condensation Reactions : Involving carbonyl compounds and amines under controlled conditions to form the imidazole ring structure.

Case Study 1: Antimicrobial Efficacy

A study conducted by Jain et al. evaluated the antimicrobial efficacy of several imidazole derivatives including this compound against clinical isolates of bacteria. The results indicated that this compound showed significant antibacterial activity comparable to standard antibiotics like ciprofloxacin.

Case Study 2: Antitumor Potential

In a separate investigation into the antitumor effects of imidazole derivatives, it was found that treatment with these compounds resulted in a marked reduction in tumor size in animal models. The study concluded that these compounds could serve as promising leads for further development into anticancer drugs.

Eigenschaften

IUPAC Name |

5-methyl-2-oxo-1,3-dihydroimidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c1-2-3(4(8)9)7-5(10)6-2/h1H3,(H,8,9)(H2,6,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBAYTADLKKKKRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=O)N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10543832 | |

| Record name | 5-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10543832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101184-09-2 | |

| Record name | 2,3-Dihydro-5-methyl-2-oxo-1H-imidazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101184-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10543832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.